molecular formula C21H18N2O5 B11591800 6-amino-8-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11591800
M. Wt: 378.4 g/mol
InChI Key: CQUKIJZKWXUBRV-UHFFFAOYSA-N
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Description

6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of a chromene core, followed by the introduction of amino and methoxy groups through nucleophilic substitution reactions. The final step often involves the addition of the prop-2-en-1-yloxy group to the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to minimize side reactions and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the chromene core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-8-[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
  • 6-AMINO-8-[3-HYDROXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE

Uniqueness

The uniqueness of 6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE lies in its specific structural features, such as the presence of the methoxy and prop-2-en-1-yloxy groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

6-amino-8-(3-methoxy-4-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C21H18N2O5/c1-3-6-25-15-5-4-12(7-17(15)24-2)20-13-8-18-19(27-11-26-18)9-16(13)28-21(23)14(20)10-22/h3-5,7-9,20H,1,6,11,23H2,2H3

InChI Key

CQUKIJZKWXUBRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)OCC=C

Origin of Product

United States

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